3-(Azetidin-3-yloxy)-2-methylpropan-1-ol
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Overview
Description
3-(Azetidin-3-yloxy)-2-methylpropan-1-ol is a chemical compound that features an azetidine ring, which is a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yloxy)-2-methylpropan-1-ol typically involves the formation of the azetidine ring followed by its functionalization. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to further reactions to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yloxy)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its functional groups.
Substitution: The azetidine ring can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions for substitution reactions often involve nucleophiles or electrophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield azetidine oxides, while substitution could introduce various functional groups onto the azetidine ring.
Scientific Research Applications
3-(Azetidin-3-yloxy)-2-methylpropan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism by which 3-(Azetidin-3-yloxy)-2-methylpropan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azetidine ring can enhance the compound’s binding affinity and specificity for these targets, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: This compound features a similar azetidine ring but with different substituents, leading to distinct chemical and biological properties.
3-(Azetidin-3-yloxy)pyridine: Another compound with an azetidine ring, but with a pyridine moiety, which alters its reactivity and applications.
Ethyl 3-(azetidin-3-yloxy)benzoate:
Uniqueness
3-(Azetidin-3-yloxy)-2-methylpropan-1-ol is unique due to its specific combination of the azetidine ring and the 2-methylpropan-1-ol moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H15NO2 |
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Molecular Weight |
145.20 g/mol |
IUPAC Name |
3-(azetidin-3-yloxy)-2-methylpropan-1-ol |
InChI |
InChI=1S/C7H15NO2/c1-6(4-9)5-10-7-2-8-3-7/h6-9H,2-5H2,1H3 |
InChI Key |
ACMJZPPSAVVJRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)COC1CNC1 |
Origin of Product |
United States |
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